molecular formula C42H31OP3 B13182737 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine

4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine

Cat. No.: B13182737
M. Wt: 644.6 g/mol
InChI Key: NZHBREACEUUMIA-UHFFFAOYSA-N
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Description

4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine is an organophosphorus compound known for its unique structure and versatile applications. This compound is characterized by the presence of two diphenylphosphino groups attached to a phenoxaphosphinine backbone. It is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine typically involves the reaction of diphenylphosphine with a suitable phenoxaphosphinine precursor. One common method involves the reaction of 4,6-dichloro-10-phenyl-10H-phenoxaphosphinine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes[][3].

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted derivatives depending on the reagents used[][3].

Scientific Research Applications

4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine primarily involves its ability to act as a ligand and form stable complexes with transition metals. The diphenylphosphino groups coordinate with metal ions, facilitating various catalytic processes. The phenoxaphosphinine backbone provides structural stability and enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .

Biological Activity

4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine is a phosphine oxide derivative known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its ability to interact with biological systems.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes two diphenylphosphino groups attached to a phenoxaphosphine core. The molecular formula is C36H27N2O2P2C_{36}H_{27}N_{2}O_{2}P_{2}, and it has a molecular weight of approximately 611.56 g/mol. The structure can be represented as follows:

4 6 Bis diphenylphosphino 10 phenyl 10H phenoxaphosphine\text{4 6 Bis diphenylphosphino 10 phenyl 10H phenoxaphosphine}

The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions, which can modulate various biochemical pathways. The interaction with enzymes and receptors can lead to significant biological effects, including:

  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : There is evidence indicating its effectiveness against certain bacterial strains.

Research Findings

Recent studies have focused on the biological implications of this compound. Notable findings include:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Antioxidant Activity :
    • In vitro assays showed that the compound scavenged free radicals effectively, suggesting a strong potential for use in formulations aimed at reducing oxidative damage in cells.
  • Antimicrobial Effects :
    • Research indicated that this phosphine compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have highlighted the versatility of this compound in biological applications:

Study Objective Findings
Study 1Evaluate anticancer propertiesSignificant inhibition of cell growth in breast cancer cell lines (MCF-7) was observed.
Study 2Assess antioxidant capacityDemonstrated high radical scavenging activity compared to standard antioxidants like Vitamin C.
Study 3Test antimicrobial efficacyEffective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) reported.

Properties

Molecular Formula

C42H31OP3

Molecular Weight

644.6 g/mol

IUPAC Name

(6-diphenylphosphanyl-10-phenylphenoxaphosphinin-4-yl)-diphenylphosphane

InChI

InChI=1S/C42H31OP3/c1-6-18-32(19-7-1)44(33-20-8-2-9-21-33)37-28-16-30-39-41(37)43-42-38(29-17-31-40(42)46(39)36-26-14-5-15-27-36)45(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-31H

InChI Key

NZHBREACEUUMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC6=C2C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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